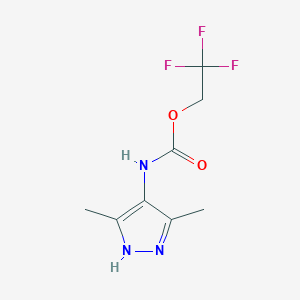
2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate, or 2,2,2-TFC, is a synthetic compound that has been used in a variety of scientific research applications. It is a trifluoromethylated carbamate, which is a type of organic compound that is characterized by a carbamate group attached to a trifluoromethyl group. 2,2,2-TFC has been studied for its potential applications in drug discovery, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of a series of trifluoromethylazoles, including 2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate, has been explored, revealing potential applications in measuring pH in biological media via 19F NMR spectroscopy (Jones et al., 1996).
Herbicidal Activity
- Research on 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates has indicated their potential phytotoxicity, which can impact seed germination and seedling growth in various plants, highlighting their potential use in agriculture (Lee, Park & Kim, 1989).
DNA Binding and Cytotoxicity
- Novel bis-pyrazoles have been synthesized from 3,5-dimethyl pyrazole, with studies showing these compounds' interaction with DNA and their potential in-vitro cytotoxicity against cancer cell lines, suggesting their relevance in cancer research (Reddy et al., 2017).
Antibacterial Activity
- Certain novel derivatives of trifluoromethylimidazo[1,2-a]pyrazin have been synthesized and evaluated for their antibacterial activity, indicating the potential of trifluoromethyl pyrazoles in developing new antibacterial agents (Prasad, 2021).
Luminescent Material Development
- Research on pyrazolyl carbazole derivatives, related to trifluoromethyl pyrazoles, has shown their potential as luminescent materials, which could have applications in the development of new lighting or display technologies (Hong-ping, 2008).
Antimicrobial Agents
- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potential as antimicrobial agents, further underscoring the significance of trifluoromethyl pyrazoles in medical and pharmaceutical research (Holla et al., 2006).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-4-6(5(2)14-13-4)12-7(15)16-3-8(9,10)11/h3H2,1-2H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWVFGOHIHSJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



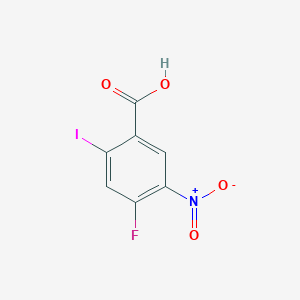
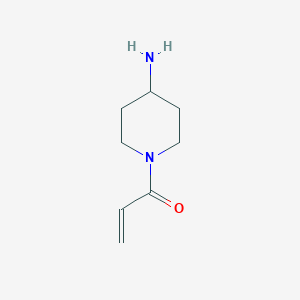

![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)
![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)
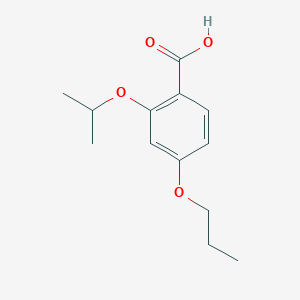
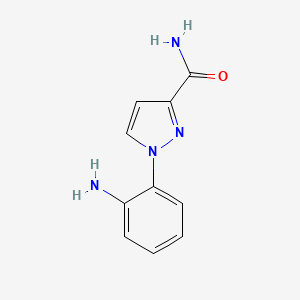
![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)
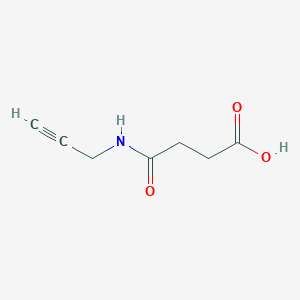
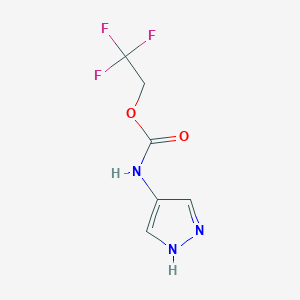
![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)
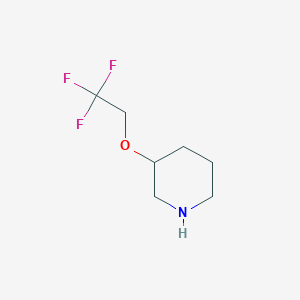
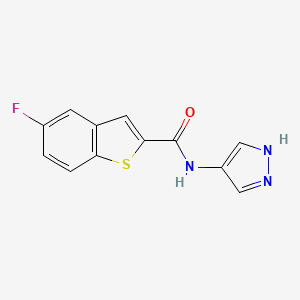
![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)